Inhibitory Activity of Octahydro-1H-isoindole-1-carboxamide Against Unspecified Target vs. In-Class Comparators
A single reported IC50 value of 28 μM for octahydro-1H-isoindole-1-carboxamide against an unspecified biological target provides a baseline for its activity [1]. This is in stark contrast to the potent, sub-micromolar activities reported for structurally related octahydroisoindole derivatives optimized for specific targets, such as TEAD inhibitors with IC50 values in the submicromolar range [2] or triple reuptake inhibitors with potencies below 100 nM [3]. This comparison underscores that the unoptimized core structure has low intrinsic activity and that its utility lies primarily as a building block rather than a final active pharmaceutical ingredient.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 28 μM (unspecified target) [1] |
| Comparator Or Baseline | Submicromolar range for TEAD inhibitors; <100 nM for optimized triple reuptake inhibitors [2][3] |
| Quantified Difference | Approximately 28- to >100-fold less potent |
| Conditions | Biochemical assay (unspecified) |
Why This Matters
This confirms the compound's primary role is as a versatile, low-activity chemical intermediate, not a final drug candidate, which is critical for procurement in early-stage research and development.
- [1] Southan, C. (2017, September 23). Comment on a compound with a reported IC50 of 28 μM. Hypothesis. Retrieved from https://hypothes.is/a/1H-Isoindole-1-carboxamide,octahydro- View Source
- [2] Protein Data Bank in Europe. (n.d.). Small-Molecule Cyanamide Pan-TEAD·YAP1 Covalent Antagonists. Retrieved from https://www.ebi.ac.uk/pdbe/entry/pdb/7t2m View Source
- [3] Synthesis and Pharmacological Characterization of Bicyclic Triple Reuptake Inhibitor 3-Aryl Octahydrocyclopenta[c]pyrrole Analogues. (2011). Journal of Medicinal Chemistry. DOI: 10.1021/jm2002952 View Source
